N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydrobenzothiophene ring, which is further connected to a carboxamide group. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(4-methoxyphenyl)ethanone and thiourea under basic conditions.
Reduction: The resulting benzothiophene intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the tetrahydrobenzothiophene derivative.
Amidation: The final step involves the reaction of the tetrahydrobenzothiophene derivative with an appropriate amine, such as 4-methoxyaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has been investigated for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with receptor sites to modulate cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-benzothiophene-1-carboxamide: Lacks the tetrahydro modification, which may affect its biological activity and chemical reactivity.
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzofuran-1-carboxamide: Contains a benzofuran ring instead of a benzothiophene ring, leading to different electronic and steric properties.
Uniqueness
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to the presence of both the methoxyphenyl and tetrahydrobenzothiophene moieties, which confer distinct chemical and biological properties. The combination of these structural features can result in enhanced stability, specific binding affinities, and unique reactivity profiles compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-13-8-6-12(7-9-13)17-16(18)15-14-5-3-2-4-11(14)10-20-15/h6-10H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHKZGZADHBSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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